molecular formula C18H15ClN2O2S B2779680 6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1226444-33-2

6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2779680
CAS No.: 1226444-33-2
M. Wt: 358.84
InChI Key: MKUVURQAYARGNN-UHFFFAOYSA-N
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Description

6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazine ring system, chlorination, and introduction of the isopropylphenyl and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific biological pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazine derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4H-1,4-benzothiazine derivatives: These compounds share the benzothiazine core structure and exhibit similar biological activities.

    Chlorinated benzothiazines: Compounds with chlorine substituents on the benzothiazine ring may have comparable properties and reactivity.

    Isopropylphenyl-substituted benzothiazines: These derivatives feature the isopropylphenyl group, contributing to their unique chemical and biological characteristics.

Uniqueness

6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide stands out due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-1,1-dioxo-4-(3-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12(2)13-4-3-5-15(8-13)21-11-16(10-20)24(22,23)18-7-6-14(19)9-17(18)21/h3-9,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUVURQAYARGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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